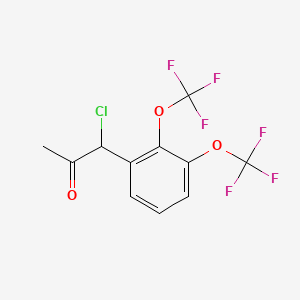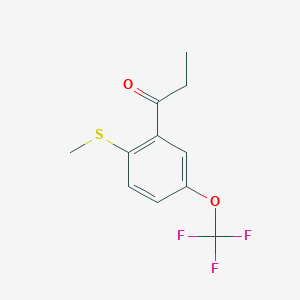
3,4,5-Trimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylbenzoyl chloride can be synthesized through the chlorination of 3,4,5-trimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trimethylbenzoic acid.
Reduction: It can be reduced to 3,4,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride ((COCl)2): Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Water: For hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3,4,5-Trimethylbenzoic Acid: Formed from hydrolysis.
3,4,5-Trimethylbenzyl Alcohol: Formed from reduction.
Scientific Research Applications
3,4,5-Trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3,4,5-trimethylbenzoyl group into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of the acyl chloride leads to the formation of the amide bond.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride: Similar structure but with methoxy groups instead of methyl groups.
2,4,6-Trimethylbenzoyl Chloride: Methyl groups are at different positions on the benzene ring.
Benzoyl Chloride: Lacks the methyl substitutions.
Uniqueness
3,4,5-Trimethylbenzoyl chloride is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis for introducing the 3,4,5-trimethylbenzoyl group into various molecules.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3,4,5-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-6-4-9(10(11)12)5-7(2)8(6)3/h4-5H,1-3H3 |
InChI Key |
GUXPELMEYCDGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [2-(2-pyridinyl)ethyl]-](/img/structure/B14068131.png)
![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)



![2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-](/img/structure/B14068147.png)







